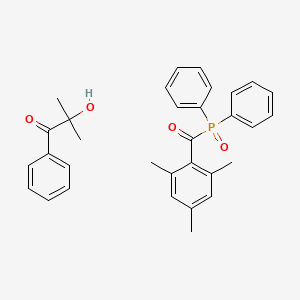

Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide/2-hydroxy-2-methylpropiophenone, blend

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ジフェニル(2,4,6-トリメチルベンゾイル)ホスフィンオキシド/2-ヒドロキシ-2-メチルプロピオフェノン ブレンドは、ポリマー業界で一般的に使用される光開始剤ブレンドです。 この化合物は、紫外線照射によって重合反応を開始させる能力で知られており、コーティング、接着剤、その他のポリマー材料の製造に役立ちます .

準備方法

合成ルートと反応条件

ジフェニル(2,4,6-トリメチルベンゾイル)ホスフィンオキシドの合成は、トリエチルアミンなどの塩基の存在下で、2,4,6-トリメチルベンゾイルクロリドとジフェニルホスフィンオキシドを反応させることから始まります。 反応は通常、酸化を防ぐために不活性雰囲気下で行われます .

2-ヒドロキシ-2-メチルプロピオフェノンは、アルミニウムクロリドなどのルイス酸触媒の存在下で、アセトフェノンとアセチルクロリドをフリーデル・クラフツアシル化することによって合成されます .

工業的生産方法

このブレンドの工業的生産は、目的の光開始特性を実現するために、特定の比率で2つの合成成分を組み合わせることによって行われます。 次に、ブレンドを精製し、さまざまな用途に適した液体または固体形態に調製します .

化学反応の分析

反応の種類

ジフェニル(2,4,6-トリメチルベンゾイル)ホスフィンオキシド/2-ヒドロキシ-2-メチルプロピオフェノン ブレンドは、以下を含むいくつかの種類の反応を起こします。

一般的な試薬と条件

生成される主な生成物

科学研究での用途

ジフェニル(2,4,6-トリメチルベンゾイル)ホスフィンオキシド/2-ヒドロキシ-2-メチルプロピオフェノン ブレンドは、幅広い科学研究用途を持っています。

科学的研究の応用

Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide/2-hydroxy-2-methylpropiophenone, blend has a wide range of scientific research applications:

Chemistry: Used as a photoinitiator in the synthesis of polymers and copolymers.

Biology: Employed in the development of biomaterials and tissue engineering scaffolds.

Medicine: Utilized in the formulation of dental materials and medical adhesives.

Industry: Applied in the production of coatings, inks, and adhesives for various industrial applications.

作用機序

この光開始剤ブレンドの作用機序は、紫外線を吸収して化学結合を切断し、ラジカルを生成することです。 これらのラジカルは、モノマーの重合を開始し、ポリマー鎖を形成します . 分子標的は、反応混合物中に存在するモノマー分子であり、関与する経路は主にラジカル重合経路です .

類似の化合物との比較

類似の化合物

独自性

ジフェニル(2,4,6-トリメチルベンゾイル)ホスフィンオキシド/2-ヒドロキシ-2-メチルプロピオフェノン ブレンドは、2つの光開始剤を組み合わせたものであり、個々の成分と比較して、より広い吸収スペクトルと強化された光開始効率を実現しています . このブレンドは、硬化性能の向上と重合プロセスのより良い制御を提供するため、さまざまな用途で非常に価値があります .

類似化合物との比較

Similar Compounds

- (2,4,6-Trimethylbenzoyl)diphenylphosphine oxide

- (Diphenylphosphoryl)(mesityl)methanone

- 2,4,6-Trimethylbenzoylphenyl phosphinate

Uniqueness

Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide/2-hydroxy-2-methylpropiophenone, blend is unique due to its combination of two photoinitiators, which provides a broader absorption spectrum and enhanced photoinitiating efficiency compared to individual components . This blend offers improved curing performance and better control over the polymerization process, making it highly valuable in various applications .

特性

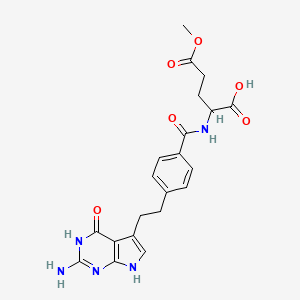

分子式 |

C32H33O4P |

|---|---|

分子量 |

512.6 g/mol |

IUPAC名 |

diphenylphosphoryl-(2,4,6-trimethylphenyl)methanone;2-hydroxy-2-methyl-1-phenylpropan-1-one |

InChI |

InChI=1S/C22H21O2P.C10H12O2/c1-16-14-17(2)21(18(3)15-16)22(23)25(24,19-10-6-4-7-11-19)20-12-8-5-9-13-20;1-10(2,12)9(11)8-6-4-3-5-7-8/h4-15H,1-3H3;3-7,12H,1-2H3 |

InChIキー |

SEHZJEJTNRNDFD-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=C(C(=C1)C)C(=O)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C.CC(C)(C(=O)C1=CC=CC=C1)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,6R)-2,7,7-trimethyl-3-oxatricyclo[4.1.1.02,4]octane](/img/structure/B12062836.png)

![3-Propyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B12062860.png)

![2-Oxa-5-azabicyclo[2.2.1]heptane, 1-(difluoromethyl)-](/img/structure/B12062887.png)

![(R)-1-{(S)-2-[Di(1-naphthyl)phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine](/img/structure/B12062889.png)